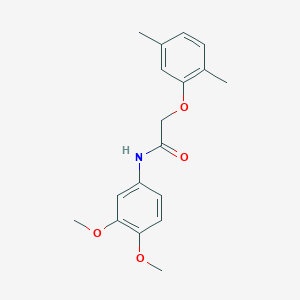
N-cycloheptyl-N'-(2,4-dimethylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-N'-(2,4-dimethylphenyl)thiourea, also known as DMTU, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMTU is a thiourea derivative that has been shown to have antioxidant properties, making it a promising candidate for use in various studies related to oxidative stress and related conditions.
Mecanismo De Acción
The exact mechanism of action of N-cycloheptyl-N'-(2,4-dimethylphenyl)thiourea is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and other reactive oxygen species. N-cycloheptyl-N'-(2,4-dimethylphenyl)thiourea has also been shown to inhibit the activity of various enzymes involved in oxidative stress, including xanthine oxidase and NADPH oxidase.
Biochemical and Physiological Effects
N-cycloheptyl-N'-(2,4-dimethylphenyl)thiourea has been shown to have a variety of biochemical and physiological effects, including reducing inflammation, improving mitochondrial function, and reducing cell death. Additionally, N-cycloheptyl-N'-(2,4-dimethylphenyl)thiourea has been shown to improve cognitive function and reduce oxidative damage in various animal models of neurological conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cycloheptyl-N'-(2,4-dimethylphenyl)thiourea in lab experiments is its relatively low cost and availability. Additionally, N-cycloheptyl-N'-(2,4-dimethylphenyl)thiourea has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation of using N-cycloheptyl-N'-(2,4-dimethylphenyl)thiourea is its potential to interfere with other antioxidant systems in the body, which could potentially affect study outcomes.
Direcciones Futuras
There are a variety of potential future directions for research involving N-cycloheptyl-N'-(2,4-dimethylphenyl)thiourea. For example, N-cycloheptyl-N'-(2,4-dimethylphenyl)thiourea could be further studied in animal models of various neurological conditions to better understand its potential therapeutic effects. Additionally, the mechanisms of action of N-cycloheptyl-N'-(2,4-dimethylphenyl)thiourea could be further elucidated to better understand how it exerts its antioxidant effects. Finally, N-cycloheptyl-N'-(2,4-dimethylphenyl)thiourea could be further studied in human clinical trials to determine its potential efficacy as a therapeutic agent.
Métodos De Síntesis
N-cycloheptyl-N'-(2,4-dimethylphenyl)thiourea can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenyl isothiocyanate with cycloheptylamine. Other methods involve the reaction of 2,4-dimethylphenyl isothiocyanate with various amines, including diethylamine and dimethylamine.
Aplicaciones Científicas De Investigación
N-cycloheptyl-N'-(2,4-dimethylphenyl)thiourea has been used in a variety of scientific studies related to oxidative stress and related conditions. For example, N-cycloheptyl-N'-(2,4-dimethylphenyl)thiourea has been shown to have protective effects against oxidative damage in various cell types, including neurons and endothelial cells. Additionally, N-cycloheptyl-N'-(2,4-dimethylphenyl)thiourea has been used in studies related to conditions such as Alzheimer's disease, Parkinson's disease, and stroke.
Propiedades
IUPAC Name |
1-cycloheptyl-3-(2,4-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2S/c1-12-9-10-15(13(2)11-12)18-16(19)17-14-7-5-3-4-6-8-14/h9-11,14H,3-8H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDOOOGQVIOJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cycloheptyl-3-(2,4-dimethylphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-ethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5785582.png)

![2-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5785595.png)
![1,5-dimethyl-N'-[(2-methyl-3-furoyl)oxy]-1H-pyrrole-2-carboximidamide](/img/structure/B5785610.png)


![N-{4-[(diethylamino)methyl]phenyl}-2-methylbenzamide](/img/structure/B5785633.png)
![[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide](/img/structure/B5785643.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide](/img/structure/B5785652.png)
